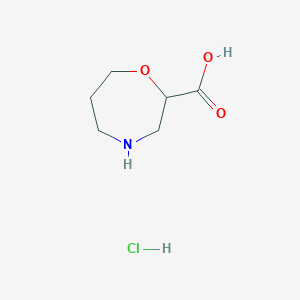

2-Homomorpholinecarboxylic acid hydrochloride

Beschreibung

2-Homomorpholinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is also known by its IUPAC name, 1,4-oxazepane-2-carboxylic acid hydrochloride . This compound is characterized by its white to yellow solid form and is primarily used in various scientific research applications.

Eigenschaften

IUPAC Name |

1,4-oxazepane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)5-4-7-2-1-3-10-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTJIUXOZDVKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-62-6 | |

| Record name | 1,4-Oxazepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Homomorpholinecarboxylic acid hydrochloride typically involves the reaction of morpholine derivatives with carboxylic acid chlorides under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of 2-Homomorpholinecarboxylic acid hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems helps in scaling up the production while maintaining the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Homomorpholinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Homomorpholinecarboxylic acid hydrochloride is primarily recognized for its role in the synthesis of biologically active compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals.

- Synthesis of CNS Stimulants : The compound is utilized in the preparation of d-threo-methylphenidate, a central nervous system stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). The improved process for synthesizing d-threo-ritalinic acid hydrochloride from 2-homomorpholinecarboxylic acid involves resolving dl-threo-ritalinic acid using chiral carboxylic acids, leading to high optical purity and efficacy in therapeutic applications .

- Chiral Resolution : The ability to resolve enantiomers is critical in drug development. 2-Homomorpholinecarboxylic acid hydrochloride serves as a chiral resolving agent, enhancing the production of optically pure compounds that are crucial for pharmacological activity .

Biological Research

The compound has been studied for its potential biological activities, making it relevant in various research contexts.

- Antimicrobial Activity : Studies have indicated that derivatives of 2-homomorpholinecarboxylic acid exhibit antimicrobial properties. This has led to interest in its application as a scaffold for developing new antibiotics or antimicrobial agents .

- Neuroprotective Effects : Preliminary research suggests that compounds derived from 2-homomorpholinecarboxylic acid may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Chemical Synthesis

In addition to its biological applications, 2-homomorpholinecarboxylic acid hydrochloride is significant in chemical synthesis.

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks used in drug discovery .

- Reactions and Mechanisms : The compound can participate in various chemical reactions, including acylation and alkylation, making it useful for synthesizing diverse chemical entities .

Case Study 1: Synthesis of Ritalinic Acid Derivatives

A notable study demonstrated an efficient method for synthesizing d-threo-ritalinic acid using 2-homomorpholinecarboxylic acid as a precursor. The process involved resolving dl-threo-ritalinic acid with high yields and optical purity, showcasing the compound's utility in producing therapeutically relevant substances .

Case Study 2: Antimicrobial Activity Assessment

Research evaluating the antimicrobial potential of derivatives derived from 2-homomorpholinecarboxylic acid revealed promising results against various bacterial strains. This study highlighted the compound's potential as a lead structure for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-Homomorpholinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Morpholine: A structurally related compound with a similar ring structure but lacks the carboxylic acid group.

Piperazine: Another heterocyclic compound with a similar ring structure but contains nitrogen atoms at different positions.

Uniqueness: 2-Homomorpholinecarboxylic acid hydrochloride is unique due to the presence of both the morpholine ring and the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

2-Homomorpholinecarboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

2-Homomorpholinecarboxylic acid hydrochloride is a derivative of homomorpholine, characterized by its cyclic structure and carboxylic acid functional group. Its chemical formula is C₇H₁₃ClN₂O₂, and it is often used in various pharmaceutical applications due to its ability to interact with biological systems.

Pharmacological Effects

Research indicates that 2-homomorpholinecarboxylic acid hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that compounds related to 2-homomorpholinecarboxylic acid demonstrate antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Neuroprotective Effects : Some derivatives have been implicated in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

- Inhibition of Transporters : The compound has been noted for its ability to inhibit certain organic cation transporters, which plays a significant role in drug metabolism and interaction .

The biological activity of 2-homomorpholinecarboxylic acid hydrochloride can be attributed to its interaction with specific cellular targets:

- Organic Cation Transporters : It has been found to inhibit human organic cation transporter 2 (hOCT2), which is crucial for the renal excretion of various drugs and metabolites. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Reactive Metabolites : The compound may form reactive metabolites that can interact with cellular macromolecules, leading to potential toxicological effects. Understanding these interactions is critical for assessing the safety profiles of drugs containing this compound .

Case Studies

Several case studies have explored the effects and applications of 2-homomorpholinecarboxylic acid hydrochloride:

- Neuroprotective Study : A study investigated the neuroprotective effects of homomorpholine derivatives in animal models of Parkinson's disease. The results indicated that these compounds could attenuate neuroinflammation and neuronal death, suggesting potential therapeutic benefits in neurodegenerative conditions.

- Antimicrobial Efficacy : A clinical trial assessed the antimicrobial efficacy of 2-homomorpholinecarboxylic acid against resistant bacterial strains. The findings revealed significant antimicrobial activity, supporting its use as a lead compound for developing new antibiotics.

- Toxicology Assessment : In vitro studies evaluated the cytotoxicity of 2-homomorpholinecarboxylic acid on human liver cells. The results highlighted the formation of reactive aldehyde metabolites that could lead to cellular damage, underscoring the need for careful consideration in drug formulation .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.